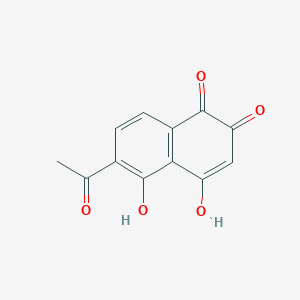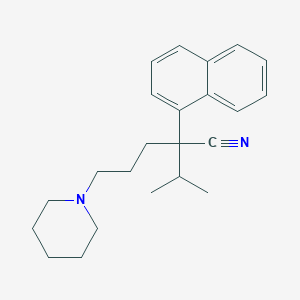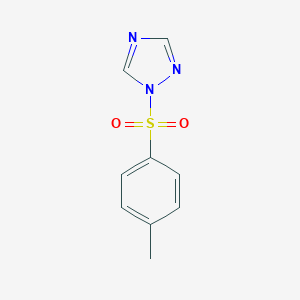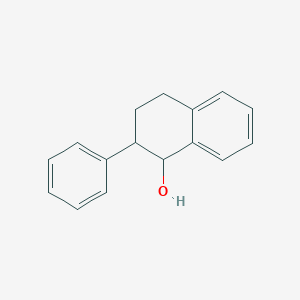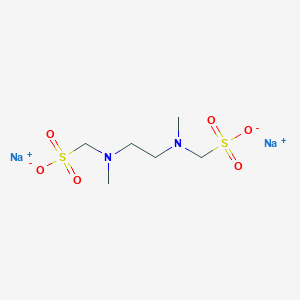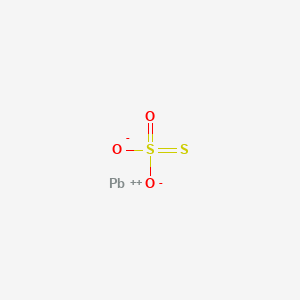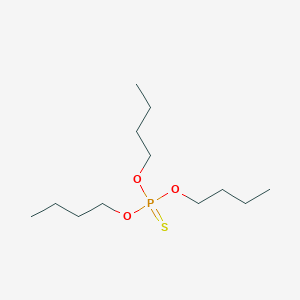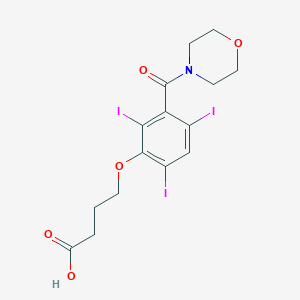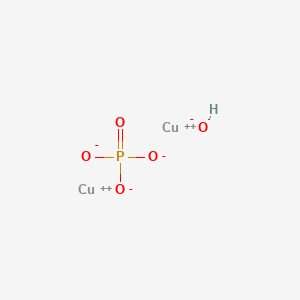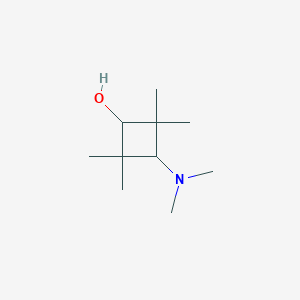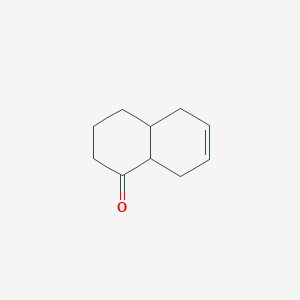
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-, also known as tetralin, is a cyclic hydrocarbon with a chemical formula C10H12. It is a colorless liquid with a mild odor and is widely used in the chemical industry as a solvent, a starting material for the synthesis of various chemicals, and as a fuel additive. Tetralin has been the subject of scientific research due to its unique chemical and physical properties, which make it useful in a variety of applications.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- is not well understood. It is believed to act as a solvent and a reducing agent in chemical reactions. It may also have an effect on cell membranes and ion channels, although more research is needed to confirm this.
Biochemische Und Physiologische Effekte
Tetralin has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties in animal studies. It has also been shown to have an effect on the central nervous system, including sedative and anxiolytic effects. Tetralin has been shown to have a low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Tetralin has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available solvent. It has a low toxicity and is considered safe for use in laboratory experiments. However, 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- has limitations in its use. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not miscible with water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-. One area of research is the synthesis of new chemicals using 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- as a starting material. Another area of research is the development of new applications for 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-, such as in the synthesis of new materials or in the development of new pharmaceuticals. Finally, more research is needed to understand the mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- and its effects on the central nervous system.
Synthesemethoden
Tetralin can be synthesized by the hydrogenation of naphthalene using a catalyst such as nickel or palladium. The reaction is carried out at high temperature and pressure, and the resulting product is purified by distillation. Other methods of synthesis include the reduction of naphthalene using sodium or lithium in the presence of an alcohol or ether.
Wissenschaftliche Forschungsanwendungen
Tetralin has been used in a variety of scientific research applications due to its unique chemical properties. It is used as a solvent for the extraction of natural products, such as essential oils and plant extracts. It is also used as a starting material for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Tetralin has been used in the synthesis of anti-tumor agents, anti-inflammatory agents, and anti-viral agents.
Eigenschaften
CAS-Nummer |
14116-78-0 |
|---|---|
Produktname |
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,8-9H,3-7H2 |
InChI-Schlüssel |
LFDGSLNQYSSFGI-UHFFFAOYSA-N |
SMILES |
C1CC2CC=CCC2C(=O)C1 |
Kanonische SMILES |
C1CC2CC=CCC2C(=O)C1 |
Synonyme |
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



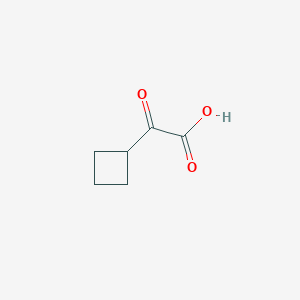
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
